N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide
Overview
Description
N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide is a chemical compound belonging to the acridine family Acridine derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method includes the condensation of acridine-9-carboxylic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce a variety of functionalized acridine derivatives.
Scientific Research Applications
N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-tumor properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- involves its interaction with biological targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it inhibits enzymes like α-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Acridine-9-carboxamide: A parent compound with similar biological activities.
Amsacrine: An acridine derivative used as an anti-cancer agent.
Triazoloacridone: Another acridine-based compound with anti-tumor properties.
Uniqueness
N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the diethylamino group improves its solubility and bioavailability, making it a promising candidate for further drug development.
Properties
IUPAC Name |
N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-20(4-2)18(21)17-13-9-5-7-11-15(13)19-16-12-8-6-10-14(16)17/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODGAMBTBSTNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C2CCCCC2=NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221239 | |
Record name | Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7101-57-7 | |
Record name | N,N-Diethyl-1,2,3,4-tetrahydro-9-acridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7101-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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